molecular formula C15H28N2O4 B14176318 3-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)propanoic acid

3-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)propanoic acid

Cat. No.: B14176318
M. Wt: 300.39 g/mol
InChI Key: GAMBPCZKVGTJBQ-UHFFFAOYSA-N
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Description

3-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)propanoic acid is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)propanoic acid typically involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl group. One common method involves the reaction of 2-isopropylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, followed by the addition of 3-bromopropanoic acid to introduce the propanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected piperazine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

    Coupling Reactions: The compound can be used in peptide coupling reactions, where it acts as a building block for the synthesis of more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Coupling Reactions: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide synthesis.

Major Products Formed

    Substitution Reactions: Substituted piperazine derivatives.

    Deprotection Reactions: Free amine derivatives.

    Coupling Reactions: Peptide or amide bond-containing compounds.

Scientific Research Applications

3-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)propanoic acid is unique due to its specific combination of a Boc-protected piperazine ring with an isopropyl substituent and a propanoic acid moiety

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylpiperazin-1-yl]propanoic acid

InChI

InChI=1S/C15H28N2O4/c1-11(2)12-10-17(14(20)21-15(3,4)5)9-8-16(12)7-6-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19)

InChI Key

GAMBPCZKVGTJBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(CCN1CCC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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